N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative featuring a sulfanyl acetamide moiety and a 4-methoxyphenylmethyl substituent. The thieno[3,2-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . The sulfanyl group (-S-) enhances molecular flexibility and facilitates nucleophilic substitution reactions, while the acetamide moiety contributes to hydrogen-bonding interactions, critical for pharmacological activity. The 4-methoxyphenylmethyl group at position 3 increases lipophilicity and may influence metabolic stability .
Properties
IUPAC Name |
N-butyl-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-4-10-21-17(24)13-28-20-22-16-9-11-27-18(16)19(25)23(20)12-14-5-7-15(26-2)8-6-14/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYIVUIGAWPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl and butyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution reactions.
Acylation Reactions: Attachment of the butyl group through acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Research: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound A: N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
- Core: Shares the thieno[3,2-d]pyrimidin-4-one backbone but differs in substituents (3-methyl, 7-phenyl vs. 3-(4-methoxyphenylmethyl)).
- Molecular Weight : 463.61 g/mol vs. target compound (estimated ~480–500 g/mol).
Compound B: N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Core: Benzothieno-triazolo-pyrimidine system, a fused heterocyclic system with enhanced rigidity.
Compound C : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide (5–18)
- Core: Quinazolinone instead of thienopyrimidinone.
- Functional Impact : The sulfamoyl group (-SO2NH2) in Compound C enhances water solubility but may increase toxicity risks compared to the target’s 4-methoxyphenylmethyl group .
Substituent Effects
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidin-4-one | Thieno[3,2-d]pyrimidin-4-one | Benzothieno-triazolo-pyrimidine | Quinazolinone |
| Position 3 Subst. | 4-Methoxyphenylmethyl | 3-Methyl | Triazole-linked phenyl | 4-Sulfamoylphenyl |
| Sulfanyl Acetamide | Present | Present | Present | Present |
| Molecular Weight | ~480–500 g/mol (estimated) | 463.61 g/mol | ~450–470 g/mol (estimated) | ~420–440 g/mol (estimated) |
| LogP | Moderate (due to 4-methoxy) | High (7-phenyl) | Moderate | Low (sulfamoyl) |
Biological Activity
N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C23H26N3O3S
- Molecular Weight : 469.6 g/mol
Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities including anti-inflammatory and anticancer properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicated IC50 values that suggest effective inhibition of these enzymes, which are critical in the production of pro-inflammatory mediators.
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.39 µM to 12.50 µM .
In Vitro Studies
In vitro studies have provided insights into the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 1.88 | Anticancer |
| HepG2 | 4.20 | Anticancer |
| HCT116 | 0.39 | Anticancer |
| RAW264.7 | 6.74 | COX Inhibition |
The data indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner across multiple cancer types.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the thieno[3,2-d]pyrimidine core or the substituents on the phenyl groups could enhance or reduce its biological activity. For example:
- Methoxy Substitution : The methoxy group at the para position significantly increases the compound's lipophilicity and enzyme inhibition potential.
- Alkyl Chain Length : Variations in the butyl chain may affect solubility and bioavailability.
Case Studies
Several case studies have been reported that highlight the therapeutic potential of compounds structurally related to N-butyl-2-(...):
- Anti-inflammatory Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant anti-inflammatory effects by inhibiting COX enzymes .
- Anticancer Screening : In a drug library screening, compounds similar to N-butyl showed promising results against multicellular spheroids representing tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
